Caffeoylputrescine hcl

Description

Contextualizing Specialized Metabolites in Plant Biology

Plants produce a vast and diverse array of organic compounds, which can be broadly categorized into primary and specialized metabolites. Primary metabolites are essential for the fundamental processes of growth and development, such as photosynthesis and respiration. In contrast, specialized metabolites, also referred to as secondary metabolites, are not directly involved in these core processes but are vital for the plant's survival in its ecological niche. researchgate.netfrontiersin.org These compounds mediate the interactions between the plant and its environment, serving as attractants for pollinators, deterrents against herbivores, and protectants against pathogens and abiotic stresses like UV radiation. researchgate.net The sheer number of these compounds is estimated to be in the hundreds of thousands, showcasing the immense biochemical diversity within the plant kingdom. researchgate.net

Specialized metabolites are synthesized from the building blocks provided by primary metabolism. researchgate.net Their production is often specific to certain plant lineages or even individual species and is typically induced by particular environmental cues. frontiersin.orgresearchgate.net This inducible nature allows plants to allocate resources to defense and survival mechanisms only when necessary.

Overview of Hydroxycinnamic Acid Amides in Nature

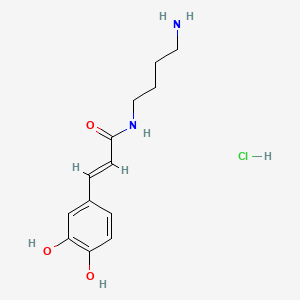

Among the diverse classes of specialized metabolites, hydroxycinnamic acid amides (HCAAs) are a widespread group of compounds found throughout the plant kingdom. nih.govmedchemexpress.com These molecules are formed through the conjugation of a hydroxycinnamic acid, such as caffeic acid, with a polyamine or a phenylethylamine. nih.gov Caffeoylputrescine (B580379), for instance, is the result of the condensation of caffeic acid and the diamine putrescine. researchgate.net

HCAAs are known to accumulate in various plant organs and are often found in high concentrations in tissues that have been wounded or are under attack by pathogens. nih.govmedchemexpress.com Research has implicated HCAAs in a multitude of physiological processes, including:

Plant Defense: HCAAs can act as direct antimicrobial agents or strengthen plant cell walls, creating a more robust barrier against invading pathogens. nih.govmedchemexpress.com Their accumulation is a key component of the plant's induced defense response.

Stress Response: The synthesis of HCAAs is often upregulated in response to both biotic and abiotic stresses, highlighting their role as protective compounds. researchgate.net

Growth and Development: While their roles are still being fully elucidated, HCAAs have been associated with processes such as flower development, pollen formation, and tuberization. nih.govmedchemexpress.com

The biosynthesis of HCAAs is an offshoot of the phenylpropanoid pathway, a major route for the production of a wide range of plant specialized metabolites. nih.gov

Structural Variants of Caffeoylputrescine (e.g., Caffeoylputrescine-hexenal)

The basic structure of caffeoylputrescine can be further modified, leading to a variety of related compounds with distinct biological activities. A notable example is the formation of caffeoylputrescine-hexenal (CPH) in wild tobacco plants (Nicotiana attenuata). nih.gov

This novel compound is synthesized when caffeoylputrescine reacts with (Z)-3-hexenal, a green leaf volatile (GLV) that is rapidly released upon tissue damage. nih.gov The formation of CPH is a fascinating example of how plants can combine products from different biosynthetic pathways—the phenylpropanoid pathway (leading to caffeoyl-CoA), the polyamine pathway (producing putrescine), and the oxylipin pathway (generating green leaf volatiles)—to create a potent defense molecule. nih.gov

The production of CPH is triggered by herbivory, specifically by the leafhopper Empoasca. nih.gov Research has shown that CPH is crucial for the plant's nonhost resistance to this insect. nih.gov This discovery underscores the dynamic nature of plant specialized metabolism and its ability to generate novel chemical defenses in response to specific ecological pressures.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H19ClN2O3 |

|---|---|

Molecular Weight |

286.75 g/mol |

IUPAC Name |

(E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide;hydrochloride |

InChI |

InChI=1S/C13H18N2O3.ClH/c14-7-1-2-8-15-13(18)6-4-10-3-5-11(16)12(17)9-10;/h3-6,9,16-17H,1-2,7-8,14H2,(H,15,18);1H/b6-4+; |

InChI Key |

VHGSBZCXJATSMZ-CVDVRWGVSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)NCCCCN)O)O.Cl |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)NCCCCN)O)O.Cl |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways

Precursor Pathways and Metabolic Integration

The synthesis of caffeoylputrescine (B580379) relies on the coordinated action of multiple metabolic routes, each supplying essential building blocks.

The phenylpropanoid pathway is fundamental to the production of a wide array of plant secondary metabolites, including the caffeoyl moiety of caffeoylputrescine. purdue.edunih.gov This pathway begins with the amino acid phenylalanine. nih.govnih.gov Through a series of enzymatic reactions involving enzymes such as phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H), phenylalanine is converted into p-coumaric acid. nih.gov Subsequent steps can lead to the formation of caffeoyl-CoA, the activated acyl donor required for the synthesis of caffeoylputrescine. researchgate.net The regulation of the phenylpropanoid pathway is complex and can be influenced by various developmental and environmental cues, including wounding and pathogen attack. nih.gov In some plants, the accumulation of caffeoylputrescine is directly linked to the activation of the phenylpropanoid pathway.

The diamine putrescine is the second crucial component for caffeoylputrescine synthesis. Putrescine is a central molecule in the polyamine metabolic pathway and is synthesized in plants through two primary routes originating from the amino acids arginine and ornithine. nih.govnih.gov

Arginine-dependent route: Arginine is first decarboxylated by arginine decarboxylase (ADC) to produce agmatine (B1664431). Agmatine is then converted to N-carbamoylputrescine by agmatine iminohydrolase (AIH), which is finally hydrolyzed to putrescine by N-carbamoylputrescine amidohydrolase (CPA). nih.govnih.gov

Ornithine-dependent route: Ornithine, which can be derived from arginine via the action of arginase, is directly decarboxylated by ornithine decarboxylase (ODC) to yield putrescine. nih.govnih.govresearchgate.net

Once synthesized, putrescine serves as the acyl acceptor for the caffeoyl group from caffeoyl-CoA. researchgate.netwikipedia.org

In certain plant species, such as Nicotiana attenuata, caffeoylputrescine can undergo further modification through its interaction with products from the oxylipin and green leaf volatile (GLV) pathways. researchgate.net These pathways are typically activated in response to tissue damage and herbivory. nih.govnih.gov The oxylipin pathway begins with the oxygenation of polyunsaturated fatty acids, like linolenic acid, by lipoxygenase (LOX) to form hydroperoxides. researchgate.netnih.gov These hydroperoxides are then cleaved by hydroperoxide lyase (HPL) to produce C6-aldehydes, which are characteristic green leaf volatiles. nih.govresearchgate.netresearchgate.net One such GLV, (Z)-3-hexenal, can condense with caffeoylputrescine to form a more complex defense compound known as caffeoylputrescine-hexenal. researchgate.net This condensation is mediated by enzymes such as polyphenol oxidases (PPOs) and berberine (B55584) bridge enzyme-like (BBL) proteins. researchgate.net

Enzymology of Caffeoylputrescine Formation

The final step in the formation of caffeoylputrescine is the joining of the caffeoyl moiety and putrescine, a reaction catalyzed by specific acyltransferases.

The formation of the amide bond between caffeoyl-CoA and putrescine is catalyzed by an acyltransferase. researchgate.netnih.gov In Nicotiana attenuata, an enzyme identified as hydroxycinnamoyl-coenzyme A: putrescine acyltransferase (AT1) is responsible for this reaction. researchgate.net This enzyme facilitates the transfer of the caffeoyl group from its activated CoA-thioester form to the amino group of putrescine, releasing Coenzyme A (CoA) and forming N-caffeoylputrescine. researchgate.netwikipedia.org Acyltransferases are a diverse family of enzymes involved in the synthesis of many plant secondary metabolites. nih.govnih.gov

Characterization of BAHD Acyltransferases in Phenolamide Biosynthesis

The biosynthesis of caffeoylputrescine and other phenolamides is critically dependent on the BAHD acyltransferase family of enzymes. frontiersin.orgnih.gov This large family of proteins is named after the first four enzymes of this type to be characterized: BEAT (benzylalcohol O-acetyltransferase), AHCT (anthocyanin O-hydroxycinnamoyltransferase), HCBT (anthranilate N-hydroxycinnamoyl/benzoyltransferase), and DAT (deacetylvindoline 4-O-acetyltransferase). nih.govfrontiersin.org BAHD acyltransferases catalyze the transfer of an acyl group from an acyl-CoA donor to a specific acceptor molecule, in this case, the polyamine putrescine. frontiersin.orgnih.gov These enzymes are typically found in the cytosol and play a vital role in producing a wide array of plant-specialized metabolites. researchgate.net

Structural and biochemical analyses of various BAHD acyltransferases have begun to unravel the basis of their substrate specificity. frontiersin.org Despite sharing a similar three-dimensional structure, the amino acid sequences of BAHD family members can be quite diverse, making it challenging to predict their function based on sequence alone. nih.govresearchgate.net However, two conserved motifs, HXXXD and DFGWG, are characteristic of this family and are crucial for their catalytic activity and binding of the acyl-CoA donor. researchgate.net

Specific Enzyme Profiles and Substrate Specificity

The enzymatic landscape for caffeoylputrescine biosynthesis involves specific acyltransferases with defined substrate preferences. For instance, in tomato (Solanum lycopersicum), a family of putrescine hydroxycinnamoyltransferases (PHTs) has been identified. biorxiv.org In vitro studies have shown that these enzymes can utilize various hydroxycinnamoyl-CoAs, such as caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA, as acyl donors and transfer them to polyamines like putrescine and agmatine. biorxiv.org

The specificity of these enzymes can be quite narrow. For example, the tomato enzyme SlPHT4 shows a strong preference for feruloyl-CoA. biorxiv.org In contrast, SlPHT3 can efficiently use caffeoyl-CoA, feruloyl-CoA, and p-coumaroyl-CoA with both putrescine and agmatine. biorxiv.org This substrate flexibility allows for the production of a variety of hydroxycinnamic acid amides. The substrate specificity is not only determined by the acyl donor but also by the amine acceptor. While putrescine is a primary substrate, some enzymes can also acylate other polyamines like spermidine (B129725), although often with lower efficiency. biorxiv.org

The catalytic efficiency of these enzymes is also influenced by environmental factors such as pH and temperature, with most plant PPOs showing optimal activity between pH 5.0 and 8.0 and temperatures ranging from 30–50 °C. nih.gov

Polyphenol Oxidases (PPO1, PP2) and Berberine Bridge Enzyme-like (BBL2) in Downstream Modifications

Following the initial formation of caffeoylputrescine, further modifications can occur, mediated by other classes of enzymes. In Nicotiana attenuata, polyphenol oxidases (PPOs) and a berberine bridge enzyme-like (BBL) protein are involved in the downstream modification of caffeoylputrescine. researchgate.net PPOs are copper-containing enzymes that typically catalyze the oxidation of o-diphenols to o-quinones. wikipedia.orgnih.gov These quinones are highly reactive and can undergo further reactions. researchgate.net

In the context of caffeoylputrescine metabolism, PPO1 and PPO2, along with BBL2, are implicated in the condensation of caffeoylputrescine with other molecules. researchgate.net BBE-like enzymes are a diverse family of FAD-linked oxidases known to catalyze a variety of oxidative reactions, including ring closures and other complex chemical transformations. nih.govwikipedia.orgplos.org The consecutive action of these enzymes leads to the formation of more complex defense compounds. researchgate.net

Regulation of Biosynthesis Pathways

The production of caffeoylputrescine is tightly controlled at multiple levels, ensuring that its synthesis is activated when needed, such as in response to stress or developmental cues.

Transcriptional and Post-Transcriptional Control

The biosynthesis of caffeoylputrescine is regulated at the transcriptional level, meaning the genes encoding the biosynthetic enzymes are turned on or off as needed. nih.govnih.gov The expression of genes for BAHD acyltransferases and other enzymes in the pathway is often induced by specific signals. nih.gov Post-transcriptional regulation also plays a role, providing another layer of control over enzyme activity and, consequently, the rate of caffeoylputrescine synthesis. nih.gov

Role of Jasmonate (JA) Signaling Pathway and Associated Regulators (MYC2, MYB8, JAZi)

The jasmonate (JA) signaling pathway is a major regulator of plant defense responses and the biosynthesis of many secondary metabolites, including caffeoylputrescine. nih.govnih.gov The phytohormone jasmonic acid and its derivatives act as signaling molecules that trigger a cascade of events leading to the activation of defense-related genes. researchgate.net

Key players in the JA signaling pathway include the transcription factors MYC2 and MYB8, which act as positive regulators, and the JAZi proteins, which function as repressors. researchgate.net In the absence of a stimulus, JAZ proteins bind to and inhibit MYC2 and MYB8. frontiersin.org Upon perception of a signal, such as herbivore attack, JA levels rise, leading to the degradation of JAZ proteins. nih.gov This releases MYC2 and MYB8, allowing them to activate the transcription of target genes, including those involved in caffeoylputrescine biosynthesis. researchgate.netnih.gov Studies in tomato have shown that constitutive activation of the JA signaling pathway leads to a massive accumulation of caffeoylputrescine, highlighting the tight control exerted by this pathway. nih.gov

Metabolic Network Plasticity and Regulation in Response to Stimuli

The biosynthesis of caffeoylputrescine is embedded within a larger metabolic network that exhibits significant plasticity. semanticscholar.orgnih.gov This plasticity allows plants to adjust their metabolic output in response to a wide range of environmental stimuli, such as pathogen attack or herbivory. semanticscholar.org The ability to reconfigure metabolic pathways enables the plant to produce specific defense compounds like caffeoylputrescine precisely when and where they are needed. researchgate.net

For example, the accumulation of caffeoylputrescine and other phenolamides is often induced in response to pathogenic infections and herbivore attacks. nih.gov This induction is a result of the coordinated upregulation of genes in the phenylpropanoid and polyamine pathways, which provide the necessary precursors for caffeoylputrescine synthesis. nih.gov This demonstrates the remarkable ability of plants to dynamically regulate their metabolic networks to adapt to changing environmental conditions. chemrxiv.org

Occurrence and Distribution in Biological Systems

Natural Occurrence in Plant Species

Caffeoylputrescine (B580379) has been identified in a diverse range of plant species, from dicotyledonous plants to monocots like wheat, barley, rice, and maize. mpg.denih.gov Its biosynthesis is a result of the conjugation of caffeoyl-CoA, a derivative from the phenylpropanoid pathway, with the polyamine putrescine. researchgate.netnih.gov

Distribution Across Plant Families

The presence of caffeoylputrescine is particularly well-documented in certain plant families.

Solanaceae: This family, which includes economically important crops, shows significant accumulation of caffeoylputrescine. uliege.bedokumen.pub It is considered a characteristic secondary metabolite in this family, often associated with defense mechanisms. nih.gov

Fabaceae: While detailed information is more limited compared to Solanaceae, the presence of enzymes involved in caffeoylputrescine biosynthesis has been noted in this family, suggesting its occurrence. researchgate.netresearchgate.netcornell.edu

Poaceae: This family, encompassing major cereal crops, is also known to contain caffeoylputrescine. nih.govuliege.be

Table 1: Distribution of Caffeoylputrescine Across Selected Plant Families

Specific Plant Sources

Research has identified and quantified caffeoylputrescine in several specific plant species.

Nicotiana attenuata (Coyote Tobacco): This wild tobacco species is a model organism for studying plant-herbivore interactions, and caffeoylputrescine is a key defensive compound. oup.comd-nb.info Its accumulation is dramatically induced by herbivore attacks. mpg.denih.govoup.com

Solanum lycopersicum (Tomato): Caffeoylputrescine is found in the vegetative organs of tomato plants. biorxiv.orgresearchgate.net Its concentration increases significantly in response to biotic stresses like pathogen infection and insect herbivory. biorxiv.orgmdpi.comnih.gov For instance, infection with Pseudomonas syringae can lead to a 42-fold increase in caffeoylputrescine in infected leaves. biorxiv.org

Solanum tuberosum (Potato): Caffeoylputrescine has been reported in potato tubers and leaves. biosynth.comnih.govknapsackfamily.compsu.eduugr.es Its formation rate is noted to be particularly high in this species. biosynth.com

Saxifraga tangutica : This traditional Tibetan medicinal plant is a source of N-p-coumaroyl-N'-caffeoylputrescine, a derivative of caffeoylputrescine. mdpi.comsciprofiles.comresearchgate.netdntb.gov.uanih.gov

Table 2: Specific Plant Sources of Caffeoylputrescine

Spatio-Temporal Accumulation within Plant Organs and Tissues

The concentration of caffeoylputrescine is not uniform throughout the plant; it varies depending on the organ, tissue, and developmental stage. In Nicotiana attenuata, higher levels are found in younger vegetative and reproductive tissues, such as shoot apices, young leaves, and female reproductive organs. oup.com This pattern aligns with the optimal defense theory, which posits that plants allocate defensive compounds to their most valuable and vulnerable parts. oup.comresearchgate.net

In tomato (Solanum lycopersicum), caffeoylputrescine is primarily detected in the upper parts of the stems, with concentrations reaching up to 5.5 ± 1.3 µg per gram of fresh weight. biorxiv.org It is also found in roots and flowers, though generally at lower concentrations. biorxiv.org

Influence of Environmental Factors on Accumulation

The production and accumulation of caffeoylputrescine are significantly influenced by various environmental stressors, highlighting its role in plant adaptation and defense.

Biotic Stress: Herbivory and pathogen attacks are potent inducers of caffeoylputrescine synthesis. In Nicotiana attenuata, attack by insects like Manduca sexta leads to a dramatic increase in caffeoylputrescine in both local and systemic tissues. oup.comresearchgate.net Similarly, in tomato, infestation by the leafminer Tuta absoluta and infection by the bacterium Ralstonia solanacearum trigger a systemic accumulation of the compound. mdpi.commdpi.com This response is often mediated by the jasmonic acid signaling pathway. nih.govresearchgate.netnih.gov

Table 3: Compound Names Mentioned in the Article

Biological Functions and Ecological Roles Non Clinical

Role in Plant Defense Mechanisms

Caffeoylputrescine (B580379) is a key player in the chemical arsenal (B13267) that plants deploy against a range of biological adversaries, including herbivorous insects and microbial pathogens. Its production is often tightly regulated and induced upon attack, highlighting its role as an active defense compound.

A primary function of caffeoylputrescine is providing nonhost resistance, a durable and broad-spectrum defense that protects plants from the majority of potential pests. mpg.de Research on wild tobacco (Nicotiana attenuata) has identified a novel and unstable caffeoylputrescine-green leaf volatile (GLV) compound, abbreviated as CPH, which is instrumental in conferring resistance against sap-sucking Empoasca leafhoppers. mpg.deresearchgate.net

This resistance mechanism was uncovered through a combination of genetic screening and chemical analysis of tobacco leaves following herbivore attack. mpg.de Scientists found that this specific CPH compound was responsible for the plant's permanent resistance to these insects. mpg.de The production of CPH is triggered by the jasmonate (JA) signaling pathway, which is activated upon leafhopper feeding. researchgate.netresearchgate.net Plants engineered to have reduced JA signaling showed significant damage from leafhoppers, whereas plants capable of producing CPH displayed strong resistance. researchgate.net This demonstrates that the caffeoylputrescine-derived compound is a critical chemical defense against this type of herbivore. researchgate.netnih.gov

**Research Highlight: CPH-Mediated Resistance in *Nicotiana attenuata***

| Finding | Organism(s) | Significance | Reference(s) |

|---|---|---|---|

| Identification of CPH | Nicotiana attenuata, Empoasca spp. | Discovered a novel caffeoylputrescine-GLV compound responsible for nonhost resistance. | researchgate.net, mpg.de |

| JA Pathway Dependence | Nicotiana attenuata | CPH synthesis is activated by the jasmonate pathway, involving MYC2/MYB8 transcription factors. | researchgate.net, researchgate.net |

| Engineered Resistance | Solanum chilense, Vicia faba | Successfully transferred CPH production and leafhopper resistance to susceptible plant species. | researchgate.net |

Beyond constitutive nonhost resistance, caffeoylputrescine levels are actively increased in response to feeding by various herbivores. nih.gov This induced defense is a common strategy plants use to allocate resources to defense only when necessary. In Nicotiana attenuata, for instance, levels of caffeoylputrescine rise dramatically not only in the local tissues being attacked but also in systemic, undamaged tissues. nih.gov

The tomato leafminer, Tuta absoluta, is a major pest for which plant chemical defenses are crucial. nih.govnih.gov While direct studies on caffeoylputrescine's effect on T. absoluta are specific, the general response of tomato plants to this pest involves a significant upregulation of defense-related genes and the production of secondary metabolites. nih.gov Given that caffeoylputrescine is a known defense compound in the Solanaceae family, its induction is a likely component of the plant's broader defensive strategy against chewing insects like T. absoluta and Spodoptera exigua. nih.gov The accumulation of such phenolamides is a recognized defense response in rice against both chewing and sucking herbivores, indicating a broad role for these compounds in anti-herbivore defense. nih.gov

The defensive role of caffeoylputrescine and related compounds extends to microbial pathogens. In Arabidopsis thaliana, accumulation of hydroxycinnamic acid amides, including caffeoylputrescine derivatives, has been observed in rosette leaves following a challenge with the necrotrophic fungus Alternaria brassicicola. nih.gov Resistance to A. brassicicola in Arabidopsis is known to be dependent on the jasmonic acid signaling pathway and the production of phytoalexins. nih.gov The accumulation of these amides suggests they may function as antimicrobial compounds or signaling molecules that contribute to halting the pathogen's invasion. nih.gov

The synthesis of caffeoylputrescine is deeply integrated with the plant's hormonal signaling networks, particularly the jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways. researchgate.netnih.gov The JA pathway is a primary regulator of defenses against herbivores and necrotrophic pathogens. frontiersin.org The production of the anti-herbivore compound CPH in tobacco is directly activated by the JA pathway, which upregulates the necessary biosynthetic genes. mpg.deresearchgate.net

The JA and SA pathways often act antagonistically. frontiersin.orgnih.gov This crosstalk allows the plant to prioritize one defense strategy over another; for example, activating JA-dependent defenses against an insect may come at the expense of SA-dependent defenses against a biotrophic pathogen. nih.govfrontiersin.org Therefore, the induction of caffeoylputrescine synthesis via the JA pathway is part of a larger regulatory network that tailors the plant's defense response to the specific threat it encounters. researchgate.netfrontiersin.org In some interactions, however, JA and SA can act synergistically to mount a robust defense. mdpi.com

Contribution to Polyamine-Mediated Stress Responses

Caffeoylputrescine is a conjugate of a polyamine (putrescine), a class of compounds known for their fundamental roles in plant growth, development, and stress responses. nih.govnih.gov Polyamines are implicated in modulating the plant's defense against a wide array of environmental stresses, including drought, salinity, and pathogen attack. nih.govfrontiersin.org

The conjugation of putrescine to phenolic acids, creating compounds like caffeoylputrescine, is a way for the plant to regulate intracellular polyamine levels and create specialized defensive molecules. nih.gov These conjugated polyamines can accumulate to high levels under stress. nih.gov The polyamine component itself contributes to stress tolerance through its ability to stabilize cell membranes, scavenge free radicals, and modulate ion channels, while the phenolic component provides additional antioxidant and antimicrobial properties. mpg.deresearchgate.net Therefore, caffeoylputrescine's role in stress response is a direct extension of the broader functions of polyamine metabolism in plant defense and survival. nih.govnih.gov

Molecular Interactions and Cellular Mechanisms (Excluding Human Health)

At the molecular level, the synthesis and action of caffeoylputrescine involve specific enzymes, transcription factors, and signaling cascades. The biosynthesis of the CPH defense compound in N. attenuata is a well-characterized example. researchgate.netresearchgate.net

The process is initiated by the JA signaling pathway, which leads to the activation of the transcription factors MYC2 and MYB8. researchgate.net These regulators, in turn, activate genes in the phenylpropanoid pathway to produce the caffeoyl moiety and genes involved in putrescine synthesis. The final steps of CPH synthesis are catalyzed by specific enzymes, including a berberine (B55584) bridge enzyme-like protein (NaBBL2) and polyphenol oxidases (NaPPO1 & 2), which conjugate caffeoylputrescine with a green leaf volatile. researchgate.netresearchgate.net

This pathway illustrates a sophisticated molecular mechanism where plants reprogram their metabolism to create a novel, highly effective defense compound. mpg.de The interaction begins with the plant's surveillance system recognizing damage, likely through damage-associated molecular patterns (DAMPs), which activates pattern recognition receptors (PRRs). frontiersin.org This perception triggers downstream signaling, including phosphorylation cascades and calcium ion fluxes, that ultimately leads to the transcriptional reprogramming required for caffeoylputrescine synthesis. researchgate.netfrontiersin.org The entire process, from perception to synthesis, represents a finely tuned cellular mechanism to counter environmental threats. nih.gov

Impact on Gene Expression and Transcriptional Regulation in Plants

The biosynthesis and accumulation of caffeoylputrescine are tightly regulated at the genetic level, often as part of a broader defense response. The expression of genes encoding key enzymes in its biosynthetic pathway is a critical control point.

Research in tomato (Solanum lycopersicum) has shown that the expression of genes for putrescine hydroxycinnamoyltransferase (PHT), the enzyme that catalyzes the final step in caffeoylputrescine synthesis, is significantly upregulated in response to biotic stress. Specifically, the genes SlPHT1 and SlPHT2 are highly induced in tomato leaves following infestation by the bacterial pathogen Pseudomonas syringae or larvae of the moth Tuta absoluta. nih.gov This induction is also triggered by the application of jasmonic acid, a key signaling molecule in plant defense. nih.gov

The transcriptional regulation of caffeoylputrescine synthesis is integrated into complex signaling networks. In wild tobacco (Nicotiana attenuata), the jasmonate signaling pathway, involving the transcription factors MYC2 and MYB8, is activated upon attack by leafhoppers. nih.gov These transcription factors then orchestrate the expression of genes necessary for the phenylpropanoid and polyamine pathways, leading to the production of caffeoylputrescine. nih.gov

In rice (Oryza sativa), the bZIP transcription factor APIP5, which acts as a negative regulator of plant immunity, has been found to directly bind to the promoter region of the OsPHT4 gene. This interaction represses the transcription of OsPHT4, thereby controlling the levels of putrescine-derived phenolamides, including caffeoylputrescine, and modulating the plant's defense response against the fungal pathogen Magnaporthe oryzae.

While the regulation of genes leading to caffeoylputrescine synthesis is well-documented, direct evidence of caffeoylputrescine itself modulating the expression of other downstream genes in plant systems is an area requiring further investigation.

Table 1: Genes Involved in Caffeoylputrescine-Related Transcriptional Regulation

| Gene/Transcription Factor | Plant Species | Function/Role | Inducing Factor(s) |

| SlPHT1, SlPHT2 | Tomato (Solanum lycopersicum) | Encode putrescine hydroxycinnamoyltransferase, catalyzing caffeoylputrescine synthesis. | Pseudomonas syringae, Tuta absoluta, Jasmonic Acid |

| MYC2, MYB8 | Wild Tobacco (Nicotiana attenuata) | Transcription factors in the jasmonate pathway that activate caffeoylputrescine synthesis. | Leafhopper herbivory |

| APIP5 | Rice (Oryza sativa) | bZIP transcription factor that negatively regulates OsPHT4 expression. | Magnaporthe oryzae infection |

Modulation of Enzyme Activities in Plant Systems

The production of caffeoylputrescine is dependent on the coordinated action of several enzymes. The activities of these enzymes are modulated in response to various stimuli, leading to changes in the levels of this defensive compound.

Key enzymes in the biosynthetic pathway of caffeoylputrescine include those from the phenylpropanoid pathway, which produces caffeoyl-CoA, and the polyamine pathway, which synthesizes putrescine. Phenylalanine ammonia-lyase (PAL) is a crucial enzyme in the phenylpropanoid pathway, while ornithine decarboxylase (ODC) and arginine decarboxylase (ADC) are key to putrescine synthesis.

Studies on tobacco (Nicotiana tabacum) cell cultures have revealed that cell lines producing high levels of caffeoylputrescine exhibit significantly enhanced activities of both PAL and ODC. nih.gov In contrast, the activity of putrescine N-hydroxycinnamoyltransferase (PHT), the enzyme that directly conjugates caffeoyl-CoA and putrescine, was found to be similar in both high and low-producing cell lines. nih.gov This suggests that the rate-limiting steps in caffeoylputrescine biosynthesis under these conditions are likely the production of its precursors, which are controlled by PAL and ODC activities, rather than the final condensation step catalyzed by PHT.

Inhibitor studies have further elucidated the roles of these enzymes. The inhibition of PAL activity in tobacco explants was shown to prevent the increase of caffeoylputrescine. nih.gov Similarly, inhibiting ODC specifically reduced the accumulation of caffeoylputrescine, while inhibiting ADC did not have the same effect, indicating that in this system, putrescine for caffeoylputrescine synthesis is primarily derived from the ODC pathway. nih.gov

While the modulation of enzyme activities leading to caffeoylputrescine synthesis is established, there is limited direct evidence demonstrating that caffeoylputrescine itself acts as a modulator of other enzyme activities within plant systems.

Table 2: Enzymes Associated with Caffeoylputrescine Biosynthesis

| Enzyme | Pathway | Role | Observed Modulation |

| Phenylalanine Ammonia-Lyase (PAL) | Phenylpropanoid Pathway | Catalyzes the first step in the synthesis of phenylpropanoids, leading to caffeic acid. | Activity is enhanced in high caffeoylputrescine-producing tobacco cell lines. |

| Ornithine Decarboxylase (ODC) | Polyamine Pathway | Catalyzes the synthesis of putrescine from ornithine. | Activity is greatly enhanced in high caffeoylputrescine-producing tobacco cell lines. |

| Putrescine N-hydroxycinnamoyltransferase (PHT) | Phenolamide Synthesis | Catalyzes the final condensation of caffeoyl-CoA and putrescine to form caffeoylputrescine. | Activity does not appear to be the rate-limiting step in tobacco cell cultures. |

Mechanistic Insights into Protein Binding (e.g., HSP90AA1 in in vitro models)

The biological activity of small molecules like caffeoylputrescine is often mediated through their interaction with specific protein targets. Understanding these binding events is crucial for elucidating their mechanism of action.

Currently, there is a lack of specific research findings in the public domain detailing the mechanistic insights into the protein binding of caffeoylputrescine in plant systems, including its potential interaction with proteins such as Heat Shock Protein 90 alpha (cytosolic), class A member 1 (HSP90AA1) in in vitro models. While HSP90 proteins are known to be important molecular chaperones involved in a wide range of cellular processes, including signal transduction and stress responses, direct evidence of their binding with caffeoylputrescine in plants has not been reported.

Further research is required to identify the specific protein targets of caffeoylputrescine in plants and to characterize the molecular interactions that underpin its biological functions.

Methodologies for Research and Analysis

Advanced Analytical Techniques for Detection and Quantification in Biological Matrices

The accurate detection and quantification of caffeoylputrescine (B580379) in complex biological samples, such as plant tissues, are fundamental to understanding its physiological roles. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the premier techniques employed for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for the selective and sensitive quantification of caffeoylputrescine in biological matrices. This technique combines the separation capabilities of liquid chromatography with the specific detection of mass spectrometry, offering high precision even with complex sample compositions. researchgate.net In the analysis of plant-derived samples, LC-MS/MS is often part of a broader metabolomics approach to identify and quantify a range of small molecules. nih.gov

The general workflow for LC-MS/MS analysis of caffeoylputrescine involves sample extraction, chromatographic separation, and mass spectrometric detection. The stability of the analyte during each stage of this process is a critical consideration to ensure accurate quantification. researchgate.net For instance, the analysis of phenylpropanoid amides, including caffeoylputrescine, in eggplant was achieved using HPLC coupled to a hybrid ion trap time-of-flight mass spectrometer (IT-TOF-MS). nih.gov In studies of potato tubers, a metabolic flux analysis utilized stable isotope labeling in conjunction with LC-MS to track the biosynthesis of caffeoylputrescine and related compounds. researchgate.net

A detailed LC-MS/MS method was developed for profiling hydroxycinnamic acid amides (HCAAs) in Arabidopsis thaliana pollen, which allowed for the relative quantification of over 30 different conjugates. oup.com This highlights the capability of LC-MS/MS to handle complex mixtures of related compounds. The use of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) further enhances the ability to deeply annotate HCAAs in various plant tissues.

| Parameter | Description | Source |

|---|---|---|

| Column | ACQUITY BEH C18 (100 mm × 2.1 mm, 1.8 µm) | |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid | |

| Gradient | Linear gradient from 5% to 100% B over 23 minutes | |

| Flow Rate | 0.35 mL/min | |

| Ionization Mode | Positive Electrospray Ionization (ESI) | oup.com |

| MS Detection | Full MS/ddMS² scan mode | |

| Precursor Ion [M+H]⁺ (m/z) | 251.1407 | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

High-performance liquid chromatography (HPLC), often coupled with diode array detection (DAD) or ultraviolet (UV) detection, is a widely used technique for the profiling and quantification of caffeoylputrescine and other phenylpropanoid amides. nih.govmedchemexpress.com While not as sensitive as mass spectrometry, HPLC-DAD/UV provides robust and reproducible results, making it suitable for routine analysis and quality control. medchemexpress.com

The development of an HPLC method for the analysis of amides in Piper ovatum involved the optimization of several parameters to achieve good separation within a reasonable analysis time. medchemexpress.com Similarly, a method for the simultaneous quantification of seven phenylpropanoid amides and three caffeic acids in eggplant was developed using HPLC-DAD. nih.gov The accuracy of such methods is often validated through recovery assays, where a known amount of a standard is added to a sample matrix and the extraction and analysis are performed to determine the percentage of the standard that is recovered. nih.gov

In a study on coffee samples, HPLC with UV detection was used for the non-targeted fingerprinting of compounds, demonstrating the utility of this technique for authenticating food products. nih.gov The separation of phenolic acids in coffee has also been achieved using a C18 column with a gradient elution. researchgate.net For the analysis of clovamide-type phenylpropenoic acid amides in cells and plasma, an HPLC method with a coulometric electrochemical detector was developed, showcasing the versatility of HPLC detection methods. nih.gov

| Parameter | Description | Source |

|---|---|---|

| Column | Metasil ODS (150 × 4.6 mm, 5μm) | medchemexpress.com |

| Mobile Phase | A: Acetonitrile; B: Water with 1.0% acetic acid | medchemexpress.com |

| Gradient | 0-60% A over 30 minutes | medchemexpress.com |

| Flow Rate | 1.0 mL/min | medchemexpress.com |

| Detection | UV at 280 nm | medchemexpress.com |

Multi-Omics Approaches in Pathway Elucidation and Functional Characterization

To unravel the complex biological roles of caffeoylputrescine, researchers are increasingly turning to multi-omics approaches. By integrating data from metabolomics and transcriptomics, a more holistic understanding of the biosynthetic pathways, regulation, and function of this compound can be achieved.

Metabolomics for Comprehensive Metabolic Profiling

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a snapshot of the metabolic state and is a powerful tool for investigating the role of caffeoylputrescine. Non-targeted metabolomics aims to measure as many metabolites as possible, which can reveal unexpected changes in metabolic pathways in response to a stimulus. Targeted metabolomics, on the other hand, focuses on the quantification of a specific group of known metabolites, such as hydroxycinnamic acid amides. oup.com

In a study on sunflower pollen, dynamic metabolic and transcriptomic profiling was used to investigate the biosynthesis of HCAAs. This approach allowed for the identification of a large number of compounds at different growth stages. Similarly, metabolomic profiling of Arabidopsis thaliana pollen led to the identification of over 30 different spermidine (B129725) conjugates. oup.com The application of UHPLC-HRMS-based metabolomics has been instrumental in the comprehensive investigation of HCAAs in various plant species and organs.

Metabolic flux analysis, a specialized area of metabolomics, was used in potato tuber tissue to quantify the rate of biosynthesis and turnover of caffeoylputrescine and other phenylpropanoids in response to an elicitor. researchgate.net This demonstrated that changes in the pool size of these compounds were directly correlated with their biosynthetic flux. researchgate.net

Transcriptomics for Gene Expression Analysis

Transcriptomics, the study of the complete set of RNA transcripts in a cell or organism, provides insights into which genes are active under specific conditions. This is particularly useful for identifying genes involved in the biosynthesis and regulation of caffeoylputrescine. By comparing the transcriptomes of plants under different conditions (e.g., with and without pest infestation), researchers can identify genes whose expression is correlated with the production of defense compounds like caffeoylputrescine.

In a study of Nicotiana attenuata, transcriptomic analysis was key to elucidating the jasmonate-triggered biosynthetic pathway of a caffeoylputrescine-derived compound that confers resistance to leafhoppers. nih.gov This research identified transcription factors, such as MYC2 and MYB8, that regulate the expression of genes in the phenylpropanoid pathway leading to caffeoylputrescine synthesis. nih.gov Similarly, transcriptome analysis of alfalfa roots in response to a pathogen revealed changes in gene expression related to plant defense, including pathways that produce precursors for HCAAs.

Transcriptome-wide analysis of gene expression is a common approach to characterize plant responses to herbivores and pathogens. In Pogostemon cablin, transcriptome analysis of two different chemotypes helped to identify candidate genes involved in the biosynthesis of terpenoids, a different class of secondary metabolites, but the methodology is applicable to the study of caffeoylputrescine biosynthesis.

Genetic and Molecular Biology Techniques

Genetic and molecular biology techniques are indispensable for the functional characterization of genes and enzymes involved in the caffeoylputrescine biosynthetic pathway. These methods allow researchers to manipulate gene expression to study the effects on metabolite production and to characterize the biochemical properties of the enzymes involved.

The biosynthesis of caffeoylputrescine involves the condensation of caffeoyl-CoA with putrescine, a reaction catalyzed by an enzyme known as hydroxycinnamoyl-CoA:putrescine acyltransferase (PHT) or putrescine hydroxycinnamoyltransferase. nih.gov This enzyme is a member of the BAHD family of acyltransferases.

The identification and characterization of the genes encoding these enzymes are a key focus of research. In tomato, a small family of genes coding for putrescine hydroxycinnamoyltransferases has been identified and functionally characterized. nih.gov The expression of these genes was found to be induced in response to leafminer infestation, correlating with the accumulation of caffeoylputrescine. nih.gov In tobacco cell cultures, a PHT enzyme was detected, and its activity was compared between high and low-producing cell lines.

Genetic manipulation techniques are used to investigate the in vivo function of these genes. For example, in Nicotiana attenuata, RNA interference (RNAi) was used to silence the expression of the transcription factors MYC2 and MYB8. nih.gov This resulted in a dramatic reduction in the production of the caffeoylputrescine-derived defense compound. nih.gov Conversely, overexpression of key biosynthetic genes can be used to increase the production of desired metabolites. The ability to genetically manipulate plants to alter the production of specific secondary metabolites is a powerful tool for both basic research and potential agricultural applications.

Gene Silencing and Overexpression Studies

The investigation into the biosynthesis of caffeoylputrescine and its derivatives has been significantly advanced through gene silencing and overexpression techniques. These molecular tools allow researchers to manipulate the expression of specific genes, thereby clarifying their roles in metabolic pathways.

In the wild tobacco species Nicotiana attenuata, studies have focused on the jasmonate (JA) signaling pathway, which regulates the production of defense compounds against herbivores. Key regulatory genes in this pathway include MYC2 and MYB8, which are positive regulators, and JAZi, a negative regulator. To understand their function, scientists have employed RNA interference (RNAi) to silence, or "knockdown," the expression of MYC2 and MYB8. The resulting plants, referred to as irMYC2 and irMYB8, showed a dramatic reduction in the production of a caffeoylputrescine-derived compound known as CPH (caffeoylputrescine-green leaf volatile). researchgate.net Similarly, when the repressor gene JAZi was overexpressed (ovJAZi), the synthesis of CPH was also significantly decreased. researchgate.net These results demonstrate that the transcription factors MYC2 and MYB8 are essential for activating the biosynthetic pathway leading to caffeoylputrescine, while JAZi acts to suppress it. researchgate.net

Further research in tomato (Solanum lycopersicum) has shown that silencing the SlTRY gene, a negative regulator of anthocyanin biosynthesis, led to an increase in the content of caffeoylputrescine. researchgate.net This suggests a regulatory link between different branches of the phenylpropanoid pathway.

Additionally, studies in the microalga Chlamydomonas reinhardtii have targeted the biosynthesis of putrescine, a direct precursor to caffeoylputrescine. Using CRISPR/Cas9-based gene knockout, researchers identified ornithine decarboxylase 1 (ODC1) as a critical enzyme for putrescine accumulation. nih.gov Furthermore, the overexpression of potent ornithine decarboxylase (ODC) enzymes in this organism resulted in a 4.5-fold increase in cellular putrescine levels, highlighting how genetic overexpression can enhance the availability of precursors for specialized metabolite production. nih.gov

Functional Characterization of Biosynthetic Enzymes

The synthesis of caffeoylputrescine is catalyzed by a series of specific enzymes whose functions have been characterized through in vitro and in planta studies. The central reaction is the conjugation of putrescine with caffeoyl-CoA, a reaction mediated by a class of enzymes known as hydroxycinnamoyl-CoA:putrescine acyltransferases or putrescine hydroxycinnamoyltransferases (PHTs).

In Nicotiana attenuata, the enzyme responsible for this step is designated AT1. researchgate.net It facilitates the combination of caffeoyl-CoA, derived from the phenylpropanoid pathway, with putrescine, a product of the polyamine pathway, to form caffeoylputrescine. researchgate.net

More detailed characterization has been performed in tomato (Solanum lycopersicum), where a small family of genes encoding PHTs has been identified. Four of these enzymes, designated SlPHT1, SlPHT2, SlPHT3, and SlPHT4, have been functionally characterized. biorxiv.org Researchers expressed the genes in E. coli to produce purified recombinant proteins. In vitro enzymatic assays confirmed that all four proteins exhibit putrescine hydroxycinnamoyl-CoA transferase activity, capable of producing caffeoylputrescine. biorxiv.org The studies also assessed substrate specificity, testing different acyl donors (like p-coumaroyl-CoA and feruloyl-CoA) and acyl acceptors (putrescine, agmatine (B1664431), and spermidine). biorxiv.org The optimal pH and temperature conditions for the synthesis of caffeoylputrescine by these enzymes were also determined to further define their biochemical properties. biorxiv.org

The broader biosynthetic pathway for caffeoylputrescine relies on enzymes that produce its precursors. The synthesis of putrescine itself can occur via multiple routes, with two primary enzymes being ornithine decarboxylase (ODC) and arginine decarboxylase (ADC). nih.gov ODC directly converts ornithine into putrescine, while the ADC pathway involves multiple steps starting with the decarboxylation of arginine to agmatine. nih.gov

The table below summarizes the key enzymes involved in the biosynthesis of caffeoylputrescine that have undergone functional characterization.

| Enzyme Name | Abbreviation | Organism | Function | Research Findings |

| Hydroxycinnamoyl-CoA: putrescine acyltransferase 1 | AT1 | Nicotiana attenuata | Catalyzes the synthesis of caffeoylputrescine from caffeoyl-CoA and putrescine. researchgate.net | Identified as a key enzyme in the CPH biosynthetic pathway. researchgate.net |

| Solanum lycopersicum putrescine hydroxycinnamoyl transferase 1-4 | SlPHT1, SlPHT2, SlPHT3, SlPHT4 | Solanum lycopersicum (Tomato) | Catalyze the synthesis of putrescine-derived phenolamides, including caffeoylputrescine. biorxiv.org | Recombinant enzymes confirmed to be functional in vitro; substrate specificity and optimal reaction conditions (pH, temperature) were determined. biorxiv.org |

| Ornithine Decarboxylase | ODC | Various Plants | Catalyzes the conversion of ornithine to putrescine, a direct precursor of caffeoylputrescine. nih.gov | Overexpression in Chlamydomonas reinhardtii increased putrescine levels significantly. nih.gov |

| Arginine Decarboxylase | ADC | Various Plants | Initiates a pathway to produce putrescine from arginine. nih.gov | Considered an alternative route for putrescine biosynthesis in many plants. nih.gov |

Engineering and Biotechnology Applications

Metabolic Engineering for Enhanced Production in Plants

Metabolic engineering offers robust strategies to increase the endogenous production of caffeoylputrescine (B580379) in plants by manipulating key metabolic pathways and regulatory elements. mdpi.com These approaches focus on overcoming low yields in native plants by upregulating biosynthetic genes or blocking competing metabolic routes. mdpi.com

Research has demonstrated that the accumulation of caffeoylputrescine is tightly regulated by the jasmonate signaling pathway, which is involved in plant defense responses. nih.gov Transgenic tomato plants engineered to have constitutive jasmonate signaling showed a significant accumulation of caffeoylputrescine in their leaves without any external stimulus. nih.gov This was correlated with the upregulation of genes in both the phenylpropanoid and polyamine pathways, which provide the necessary precursors for its synthesis. nih.gov

Elicitation, the process of inducing a defense response using external chemical signals, is another effective strategy. Studies on hairy root cultures of Physalis peruviana have shown that optimizing culture conditions and applying elicitors can dramatically boost caffeoylputrescine yields. nih.gov The application of methyl jasmonate (MeJA), a known elicitor, resulted in a more than 13-fold increase in the production of caffeoylputrescine compared to control cultures. nih.gov

Table 1: Enhanced Caffeoylputrescine (CP) Production in Physalis peruviana Hairy Root Cultures under Optimized Conditions

| Culture Condition / Elicitor | Metric | Result | Fold Increase Over Control | Reference |

| Optimized Medium | CP Yield | 6.30 mg/L | - | nih.gov |

| Optimized Sucrose (4%) | CP Yield | Ideal for CP Yield | - | nih.gov |

| Methyl Jasmonate (100 µM) | CP Yield | 141.10 mg/L | 13.04 | nih.gov |

| Methyl Jasmonate (100 µM) | Total Phenolic Content | 23.34 mg/g | 2.12 | nih.gov |

| Methyl Jasmonate (100 µM) | Biomass | 21.3 g/L | 0.96 | nih.gov |

Furthermore, the identification of specific transcription factors that regulate the caffeoylputrescine biosynthetic pathway provides powerful tools for metabolic engineering. In Nicotiana attenuata, the transcription factor MYB8 has been identified as a key controller of the genes responsible for phenolamide biosynthesis, including the acyltransferase (AT1) that synthesizes caffeoylputrescine. mpg.de Manipulating the expression of such regulatory genes can effectively switch on or enhance the entire pathway, leading to increased accumulation of the desired compound. mpg.de Silencing of the MYB8 transcription factor was shown to strongly suppress the production of caffeoylputrescine. mpg.de

Potential for Agricultural Applications via Enhanced Plant Resistance

Caffeoylputrescine and other related hydroxycinnamic acid amides (HCAAs) are integral components of plant defense systems against a wide range of biotic stresses, including pathogens and herbivores. capes.gov.brcdnsciencepub.comresearchgate.net Their biosynthesis and accumulation are often induced in response to wounding or attack. capes.gov.brnih.gov The primary proposed mechanism of action is the reinforcement of plant cell walls, where these compounds polymerize and create a physical barrier that is less digestible to invading pathogens and insects. capes.gov.brcdnsciencepub.com

Research has shown a direct link between the accumulation of caffeoylputrescine and defense against herbivores. In Nicotiana attenuata, levels of caffeoylputrescine increase significantly in both local and systemic tissues following insect attack. nih.gov Similarly, related compounds accumulate in rice leaves when fed upon by chewing and sucking herbivores. nih.gov The defensive role extends to direct toxicity or deterrence; studies have shown that phenolamides can increase insect mortality and negatively impact their life cycle. biorxiv.org

The potential for agricultural application lies in leveraging these natural defense mechanisms. Engineering crop plants to produce higher levels of caffeoylputrescine could lead to enhanced, durable resistance against a variety of pests and diseases. nih.gov A compelling proof-of-concept comes from the work on non-host resistance to Empoasca leafhoppers. researchgate.netresearchgate.net By engineering susceptible plants to produce a caffeoylputrescine-derived compound, researchers conferred resistance to this damaging insect pest. researchgate.netresearchgate.net This highlights a promising biotechnological strategy to develop crops with built-in protection, potentially reducing the need for external chemical pesticides.

Structure Activity Relationship Studies Mechanistic/biochemical Focus

Correlation Between Chemical Structure and Biological Activity in Plant Systems

Caffeoylputrescine (B580379) belongs to a diverse class of plant secondary metabolites known as hydroxycinnamic acid amides (HCAAs) or phenolamides. researchgate.netfrontiersin.org The fundamental structure of these compounds involves a hydroxycinnamic acid, such as caffeic acid, linked via an amide bond to a polyamine, in this case, putrescine. researchgate.net This conjugation is a critical determinant of its biological activity in plants, which primarily revolves around defense and development. frontiersin.orgfrontiersin.org

In various plant species, the accumulation of caffeoylputrescine is a hallmark of the defense response against biotic stresses. For instance, in Nicotiana attenuata (wild tobacco), levels of caffeoylputrescine and dicaffeoylspermidine increase significantly in both local and systemic tissues following herbivore attacks. oup.comfrontiersin.orgnih.govfrontiersin.org This induction is tightly regulated by the jasmonic acid (JA) signaling pathway, a major hormonal pathway for plant defense. oup.comresearchgate.net Similarly, in tomato (Solanum lycopersicum), exogenous application of methyl jasmonate (MeJA) triggers a massive accumulation of caffeoylputrescine. researchgate.net This response underscores the direct correlation between the presence of a stress signal (herbivory or pathogens) and the biosynthesis of this specific HCAA as a defense mechanism.

The structure of caffeoylputrescine is also crucial for its function as a precursor to more complex defense compounds. In N. attenuata, caffeoylputrescine can be further modified by condensation with green leaf volatiles (GLVs) to form compounds like caffeoylputrescine-hexanal (CPH). researchgate.netnih.gov This subsequent modification, which creates an even more potent anti-herbivore weapon, is entirely dependent on the initial structure of caffeoylputrescine. researchgate.netnih.gov

| Plant Species | Stressor/Condition | Observed Biological Activity/Response | Reference |

| Nicotiana attenuata | Herbivore attack | Increased accumulation of caffeoylputrescine for defense. | oup.comfrontiersin.org |

| Solanum lycopersicum | Methyl Jasmonate (MeJA) treatment | Massive accumulation of caffeoylputrescine. | researchgate.net |

| Rice (Oryza sativa) | Chewing and sucking herbivores | Strong accumulation of caffeoylputrescine and other HCAAs. | nih.gov |

| Arabidopsis thaliana | Pathogen challenge (Alternaria brassicicola) | Accumulation of phenolamides as a defense response. | nih.gov |

| Tobacco (Nicotiana tabacum) | Elicitor treatment | Biosynthesis of HCAAs, including caffeoylputrescine conjugates. | nih.gov |

Influence of Structural Modifications on Enzyme-Substrate Interactions

The biosynthesis of caffeoylputrescine is catalyzed by enzymes from the BAHD acyltransferase family, which are responsible for transferring an acyl group from an acyl-CoA donor to an amine acceptor. frontiersin.orgnih.gov The specificity of these enzyme-substrate interactions is highly dependent on the precise chemical structures of both the hydroxycinnamoyl-CoA and the polyamine.

The key enzyme responsible for caffeoylputrescine synthesis in tobacco is a type of hydroxycinnamoyl-CoA:putrescine acyltransferase (AT1). oup.com These enzymes exhibit distinct substrate preferences. Structural and biochemical studies of BAHD acyltransferases reveal specific binding pockets that accommodate both the acyl donor and acceptor. frontiersin.orgnih.gov

Acyl-CoA Donor Specificity: The enzyme's active site must recognize and bind the caffeoyl-CoA thioester. The structure of the hydroxycinnamoyl moiety is critical. Modifications to the aromatic ring, such as the number and position of hydroxyl and methoxy (B1213986) groups (e.g., comparing caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA), directly impact the binding affinity and catalytic efficiency of the transferase. Enzymes like AT1 in N. attenuata show a preference for caffeoyl-CoA, leading to the specific production of caffeoylputrescine as a major defense compound. oup.com

Acyl Acceptor (Polyamine) Specificity: The enzyme must also specifically bind putrescine. The length of the polyamine chain and the number of amine groups are key determinants for recognition by the acyltransferase. For example, spermidine (B129725) hydroxycinnamoyl acyltransferase (DH29) in tobacco preferentially uses spermidine over putrescine, leading to the synthesis of caffeoylspermidine (B13412822) instead of caffeoylputrescine. oup.com Structural analyses of these enzymes indicate that the size and charge distribution of the binding pocket are tailored to fit a specific polyamine. frontiersin.orgnih.gov Any modification to the putrescine backbone, such as altering its length or adding functional groups, would likely disrupt this precise interaction and reduce or abolish the enzyme's catalytic activity.

| Enzyme | Plant Source | Acyl Donor (Substrate) | Acyl Acceptor (Substrate) | Product | Reference |

| AT1 (Putrescine hydroxycinnamoyl transferase) | Nicotiana attenuata | Caffeoyl-CoA | Putrescine | Caffeoylputrescine | oup.com |

| DH29 (Spermidine hydroxycinnamoyl acyltransferase) | Nicotiana attenuata | Caffeoyl-CoA | Spermidine | Caffeoylspermidine | oup.com |

| ACT (Agmatine coumaroyltransferase) | Arabidopsis thaliana, Barley | p-Coumaroyl/Feruloyl-CoA | Agmatine (B1664431), Putrescine | p-Coumaroyl/Feruloyl-agmatine, p-Coumaroyl/Feruloyl-putrescine | frontiersin.org |

| AtSHT | Arabidopsis thaliana | Feruloyl-CoA | Spermidine | Mono-, di-, and triferuloyl spermidine | frontiersin.org |

Biochemical Basis of Activity Modulation

The biological activity of caffeoylputrescine is modulated by its chemical structure at a fundamental biochemical level. The molecule's efficacy as a defense compound stems from the combined properties of its constituent parts.

Antioxidant Activity: The primary basis for much of caffeoylputrescine's protective role is the antioxidant capacity of the caffeoyl moiety. The 3,4-dihydroxy substitution on the phenyl ring (the catechol group) is an excellent electron donor, enabling it to effectively scavenge reactive oxygen species (ROS). ROS are often produced during pathogen attacks and other stress events, and their accumulation can cause significant cellular damage. By neutralizing these harmful molecules, caffeoylputrescine helps to mitigate oxidative stress. This antioxidant activity is generally higher than that of amides containing ferulic acid (one hydroxyl, one methoxy group) or p-coumaric acid (one hydroxyl group). mdpi.com

Cell Wall Reinforcement: HCAAs, including caffeoylputrescine, can be transported to the apoplast (the space outside the cell membrane) where they can be oxidatively cross-linked into the cell wall matrix. frontiersin.orgnih.gov This process, often catalyzed by peroxidases, strengthens the cell wall, creating a more robust physical barrier against invading pathogens and insects. The phenolic nature of the caffeoyl group is essential for this polymerization process.

Signaling and Precursor Roles: The accumulation of caffeoylputrescine is not just a direct defense but also part of a larger, modulated defense strategy. Its synthesis is triggered by the jasmonate signaling pathway, indicating its role as a downstream output of a primary defense signal. researchgate.net Furthermore, as seen in N. attenuata, caffeoylputrescine is not necessarily an end-product. It serves as a substrate for polyphenol oxidases (PPOs) and other enzymes that conjugate it with other metabolites, like green leaf volatiles, to produce even more complex and potent toxins. researchgate.net This demonstrates that the initial structure of caffeoylputrescine is a platform that can be biochemically modulated to diversify the plant's chemical arsenal (B13267) in response to specific threats. The polyamine portion of the molecule is also critical, as polyamines themselves are known to be involved in a wide range of signaling processes related to plant growth and stress responses. nih.gov

Q & A

Basic Research Questions

Q. What validated methods are recommended for quantifying caffeoylputrescine HCl in plant tissues, and how can reproducibility be ensured?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection or liquid chromatography-mass spectrometry (LC-MS) are standard for quantification. To ensure reproducibility:

- Use internal standards (e.g., deuterated analogs) to correct for matrix effects.

- Validate extraction protocols (e.g., methanol/water/formic acid mixtures) to minimize degradation of phenolic amides .

- Include biological replicates (n ≥ 5) and report coefficients of variation (CV) for inter-assay variability.

Q. How do environmental stressors (e.g., wounding, nutrient deficiency) influence caffeoylputrescine accumulation in planta?

- Methodological Answer : Design controlled stress experiments with:

- Treatment groups : Non-wounded vs. mechanically wounded tissues (e.g., apex removal) .

- Nutrient modulation : Compare boron-deficient vs. boron-sufficient growth conditions, as boron regulates phenolic metabolism .

- Sampling protocol : Collect tissues at multiple time points post-stress to capture dynamic changes. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in caffeoylputrescine levels observed across genetic mutants (e.g., ODC-silenced lines)?

- Methodological Answer : Contradictions may arise from tissue-specific expression or compensatory pathways. Strategies include:

- Multi-omics integration : Pair metabolomic data with transcriptomic analysis of polyamine biosynthesis genes (e.g., ODC, ADC) to identify regulatory feedback .

- Isotope tracing : Use ¹³C-labeled precursors (e.g., ¹³C-ornithine) to track flux through competing biosynthetic routes .

- In vitro enzyme assays : Validate kinetic parameters of key enzymes (e.g., caffeoyl-CoA:putrescine N-transferase) across genotypes .

Q. What experimental designs are optimal for studying caffeoylputrescine’s role in plant-pathogen interactions?

- Methodological Answer :

- Pathogen challenge models : Inoculate plants with necrotrophic fungi (e.g., Botrytis cinerea) and quantify caffeoylputrescine in infected vs. systemic tissues via LC-MS/MS .

- Genetic knockouts : Use CRISPR/Cas9 to disrupt putrescine biosynthesis genes and assess pathogen susceptibility.

- Control considerations : Include mock-inoculated plants and measure salicylic acid/jasmonic acid levels to distinguish defense hormone crosstalk .

Q. How should researchers address variability in caffeoylputrescine’s bioactivity across in vitro and in vivo assays?

- Methodological Answer :

- Dose-response standardization : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) and report EC₅₀/IC₅₀ values.

- Matrix effects : Compare pure compound activity vs. crude plant extracts to identify synergistic/antagonistic interactions .

- In vivo validation : Employ transgenic models (e.g., Arabidopsis lines overexpressing phenolic amide pathways) to confirm physiological relevance .

Data Reporting and Reproducibility

Q. What metadata is critical when publishing caffeoylputrescine-related datasets?

- Methodological Answer :

- Sample provenance : Growth conditions (light, temperature), harvest time, and tissue type.

- Analytical parameters : Column type (C18), mobile phase gradient, and mass spectrometry ionization mode (e.g., ESI±) .

- Statistical thresholds : Define significance levels (e.g., p < 0.05), effect sizes, and false discovery rate (FDR) corrections for multi-comparison analyses .

Q. How can researchers minimize subsampling errors in caffeoylputrescine quantification?

- Methodological Answer :

-

Homogenization : Use cryogenic grinding to ensure tissue uniformity.

-

Incremental sampling : Collect ≥10 subsamples per biological replicate and calculate sampling errors using the Ingamells-Harris-Lynch (IHL) equation:

where $ s_{\text{FE}} $ is the total error <span data-key="29" class="reference-num" data-pages="undefined">7</span>.

Tables for Method Optimization

| Parameter | HPLC-UV | LC-MS/MS |

|---|---|---|

| Sensitivity (LOD) | 0.1 µg/g | 0.01 ng/g |

| Matrix Effect Tolerance | Moderate | Low (requires cleanup) |

| Cost per Sample | 30 | 100 |

| Best Use Case | High-throughput screening | Trace-level detection |

Adapted from

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.